Bienvenue dans la boutique en ligne BenchChem!

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide

Epigenetics DNA methylation DNMT inhibitor

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 1020150-22-4) is a synthetic small molecule with the molecular formula C18H18N6O and a molecular weight of 334.38 g/mol. It belongs to the class of benzamide-pyrimidine hybrid compounds and is structurally characterized by a 4-aminobenzamide moiety linked via a central amide bond to a para-phenylenediamine core, which is in turn substituted with a 2-amino-6-methylpyrimidin-4-yl group.

Molecular Formula C18H18N6O
Molecular Weight 334.4 g/mol
CAS No. 1020150-22-4
Cat. No. B3201704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide
CAS1020150-22-4
Molecular FormulaC18H18N6O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C18H18N6O/c1-11-10-16(24-18(20)21-11)22-14-6-8-15(9-7-14)23-17(25)12-2-4-13(19)5-3-12/h2-10H,19H2,1H3,(H,23,25)(H3,20,21,22,24)
InChIKeyRJUDFXSDFVPVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 1020150-22-4): Chemical Identity, Class, and Procurement Baseline


4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 1020150-22-4) is a synthetic small molecule with the molecular formula C18H18N6O and a molecular weight of 334.38 g/mol [1]. It belongs to the class of benzamide-pyrimidine hybrid compounds and is structurally characterized by a 4-aminobenzamide moiety linked via a central amide bond to a para-phenylenediamine core, which is in turn substituted with a 2-amino-6-methylpyrimidin-4-yl group [1]. The compound was first disclosed as derivative 12 in a 2014 study describing 4-amino-N-(4-aminophenyl)benzamide analogues of the quinoline-based DNA methyltransferase (DNMT) inhibitor SGI-1027 [2]. Its primary documented pharmacological activity is inhibition of human DNA methyltransferase 3A (DNMT3A), and it simultaneously serves as the key synthetic intermediate en route to SGI-1027 (CAS 1020149-73-8) [2].

Why 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide Cannot Be Replaced by In-Class Analogs: The Evidence for Differentiated Procurement


Within the 4-amino-N-(4-aminophenyl)benzamide analogue series, ostensibly similar compounds exhibit sharply divergent DNMT3A inhibition and cellular cytotoxicity profiles that preclude simple interchange [1]. The target compound (derivative 12) bears a specific methyl substitution on the aminopyrimidine ring; removal of this methyl group (as in derivative 11) reduces DNMT3A inhibition at 10 μM from 82±1% to 17%, a nearly 5-fold loss of activity [1]. Furthermore, while the parent compound SGI-1027 is a more potent enzyme inhibitor (hDNMT3A EC50 = 0.9 μM vs. 5.0 μM for derivative 12), its significantly higher cytotoxicity in KG-1 leukemia cells (EC50 = 4.4 μM vs. >10 μM for derivative 12) confounds cellular epigenetic assays at concentrations above 5 μM, making the target compound the superior choice for gene reactivation studies in the 5–10 μM range [1]. In addition, the target compound serves as the direct and indispensable synthetic precursor to SGI-1027—a role that no other in-class analogue can fulfill—positioning it uniquely for both medicinal chemistry derivatization campaigns and in-house SGI-1027 production . Generic substitution within this series therefore risks not only potency loss but also functional incompatibility with specific experimental workflows.

Quantitative Differentiation Evidence for 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide: Head-to-Head Data Against Closest Comparators


Reduced Cytotoxicity Confers Superior Gene Reactivation Window at 10 μM Versus SGI-1027

In the CMV-luciferase reporter assay performed in KG-1 leukemia cells, the target compound (derivative 12) achieved 8.6±0.9-fold reactivation of a methylation-silenced reporter gene at 10 μM, exceeding the 7.6±1.3-fold reactivation produced by SGI-1027 at the same concentration [1]. This inversion of the enzyme-level potency ranking occurs because SGI-1027 exhibits significant cytotoxicity at 10 μM (KG-1 EC50 = 4.4 μM, 95% CI 3.2–6.2), which suppresses luciferase signal, whereas the target compound has a KG-1 EC50 >10 μM and is therefore free of cytotoxicity interference at this concentration [1]. Consequently, the target compound is the preferred choice for cellular DNMT inhibition assays conducted at 5–10 μM where maintaining cell viability is critical for readout integrity.

Epigenetics DNA methylation DNMT inhibitor Cellular reporter assay

Methyl Group on Pyrimidine Ring Drives 4.8-Fold DNMT3A Inhibition Gain Over Des-Methyl Analog

Within the same study and assay platform, the target compound (derivative 12, bearing a 2-amino-6-methylpyrimidin-4-yl substituent) inhibited human DNMT3A by 82±1% at 10 μM, whereas its direct des-methyl analog (derivative 11, bearing an unsubstituted pyrimidine) achieved only 17% inhibition at the identical concentration [1]. At 32 μM, the difference narrowed but remained substantial (69±1% vs. 65±3%) [1]. This 4.8-fold difference at 10 μM demonstrates that the single methyl group on the pyrimidine ring is a critical determinant of target engagement potency, ruling out derivative 11 or any other des-methyl pyrimidine variant as a functional substitute.

Structure-activity relationship DNMT3A inhibition Pyrimidine substitution Medicinal chemistry

DNMT3A Enzyme Inhibition Potency: Quantitative Benchmarking Against SGI-1027

In a concentration-response assay against the catalytic domain of human DNMT3A, the target compound (derivative 12) exhibited an EC50 of 5.0 μM (95% CI: 1.9–13 μM), compared with an EC50 of 0.9 μM (95% CI: 0.7–1.0 μM) for the parent compound SGI-1027 measured under identical conditions [1]. The target compound is thus approximately 5.6-fold less potent on the isolated enzyme. However, the target compound's hDNMT3A EC50 remains in the low single-digit micromolar range, confirming it retains meaningful enzymatic inhibitory activity despite lacking the quinoline moiety present in SGI-1027. This potency level is consistent with its demonstrated ability to reactivate methylation-silenced genes in a cellular context [1].

DNMT3A Enzyme inhibition EC50 Epigenetic drug discovery

Unique Synthetic Intermediate Status for SGI-1027 and Derivatized Quinoline Library Production

The target compound is the direct and indispensable synthetic precursor to the reference DNMT inhibitor SGI-1027. In the published synthetic route, 4-amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide (derivative 12, 0.07 g, 0.20 mmol) is reacted with 4-chloroquinoline in the presence of potassium carbonate in DMF at 80 °C to yield SGI-1027 . Moreover, the same intermediate is used divergently to generate the entire 25-compound analogue library described by Rilova et al. via reaction with miscellaneous aryl chlorides under acid catalysis [1]. No other compound in the series occupies this nodal synthetic position, making it uniquely valuable for medicinal chemistry groups synthesizing SGI-1027 in-house or generating focused libraries of quinoline-, pyridine-, pyrimidine-, and triazine-conjugated DNMT inhibitors.

Organic synthesis SGI-1027 DNMT inhibitor Chemical intermediate

DNMT3A Over DNMT1 Isoform Selectivity Trend Consistent with the SGI-1027 Chemotype

The Rilova et al. study explicitly states that compounds 12, 16, 31, and 32 were more potent against human DNMT3A than against human DNMT1, a selectivity trend shared with the parent SGI-1027 [1]. While individual DNMT1 EC50 values for derivative 12 are not tabulated in the publication, the conserved DNMT3A-over-DNMT1 preference indicates that the target compound maintains the isoform selectivity signature of the quinoline-based chemotype even in the absence of the quinoline moiety. For context, SGI-1027 itself exhibits DNMT1, DNMT3A, and DNMT3B IC50 values of 12.5, 8.0, and 7.5 μM respectively with poly(dI-dC) substrate , and the most potent analogue in the series (compound 31) showed a hDNMT1 EC50 of 15±3 μM versus a hDNMT3A EC50 of 0.9 μM—a ~17-fold selectivity window [1].

Isoform selectivity DNMT1 DNMT3A Epigenetic inhibitor

Optimal Application Scenarios for 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide Based on Quantified Differentiation Evidence


Cellular Epigenetic Reporter Assays Requiring Sustained Cell Viability at 5–10 μM Compound Concentrations

In CMV-luciferase methylation reporter systems using KG-1 leukemia cells, the target compound's reduced cytotoxicity (EC50 >10 μM) compared to SGI-1027 (EC50 = 4.4 μM) enables gene reactivation measurements at 10 μM without cytotoxicity-driven signal loss [1]. At this concentration, the target compound achieves 8.6±0.9-fold reporter reactivation, outperforming SGI-1027 (7.6±1.3-fold), which suffers from viability-related luciferase suppression [1]. This scenario applies to any epigenetic screening campaign where compound-induced cytotoxicity is a confounding variable that must be minimized to isolate DNMT inhibition-dependent effects.

In-House Synthesis of SGI-1027 and Focused Quinoline-Conjugated DNMT Inhibitor Libraries

The target compound is the immediate precursor to SGI-1027, requiring only a single-step reaction with 4-chloroquinoline in DMF with potassium carbonate at 80 °C . The same intermediate can be divergently reacted with diverse aryl chlorides—including chloropyridines, chloropyrimidines, chlorotriazines, chloroquinazolines, and chloropurines—to generate structurally diverse DNMT inhibitor libraries in a single synthetic operation [1]. This nodal position in the synthetic scheme reduces the number of building blocks that must be procured and maintained in inventory, streamlining medicinal chemistry workflows.

Structure-Activity Relationship Studies Probing the Contribution of the Pyrimidine Methyl Group to DNMT3A Target Engagement

The 4.8-fold difference in DNMT3A inhibition at 10 μM between the target compound (82±1%, with methyl) and derivative 11 (17%, without methyl) provides a well-characterized reference point for structure-activity relationship (SAR) investigations [1]. The target compound serves as the active methyl-bearing comparator against which des-methyl, ethyl, or other alkyl-substituted pyrimidine variants can be benchmarked, enabling quantitative assessment of substituent effects on DNMT3A binding within a consistent assay framework.

Non-Nucleoside DNMT Inhibitor Scaffold for Differentiation Studies in Cancer Stem Cells

The broader compound series to which the target compound belongs was identified among the first non-nucleoside DNMT inhibitors tested in cancer stem cell lines [2]. While the target compound (derivative 12) itself was not the specific compound advanced to stem cell testing in the Valente et al. 2014 study, related analogues from the same scaffold demonstrated cell growth inhibition and differentiation induction in mouse medulloblastoma stem cells [2]. Procuring the target compound enables further exploration of this scaffold class in cancer stem cell differentiation assays, particularly given its favorable cytotoxicity profile that permits extended treatment durations at micromolar concentrations without nonspecific toxicity.

Quote Request

Request a Quote for 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.